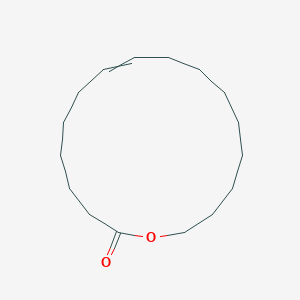

1-Oxacycloheptadec-8-en-2-one

Description

Significance of Macrocyclic Lactones in Natural Product Chemistry

Macrocyclic lactones are characterized by a large ring structure containing an ester functional group. These compounds are prevalent in nature and exhibit a wide array of biological functions, including antimicrobial, anticancer, and immunosuppressive activities. nih.govontosight.ai Their unique structural features, often including a 12-membered or larger ring, provide a privileged scaffold for interacting with biological targets. nih.gov The conformational flexibility of the macrocyclic ring allows for high potency and selectivity. nih.gov The synthesis of these complex molecules presents considerable challenges, driving the development of novel synthetic methodologies in organic chemistry. nih.govacs.org

Historical Context of 1-Oxacycloheptadec-8-en-2-one Discovery and Initial Characterization

1-Oxacycloheptadec-8-en-2-one, also known by synonyms such as Ambrettolide, is a naturally occurring macrocyclic lactone. nih.govncats.io It is found in the seed oil of Abelmoschus moschatus and has also been isolated from the bulbs of Zephyranthes candida. ncats.io Its desirable musky odor has made it a valuable component in the fragrance industry. ncats.ionih.gov Initial characterization focused on its isolation from natural sources and its olfactory properties.

Classification and General Structural Features of 1-Oxacycloheptadec-8-en-2-one as a Macrocyclic Lactone.nih.govnih.govnist.gov

As a macrocyclic lactone, 1-Oxacycloheptadec-8-en-2-one is defined by its large lactone ring. nih.gov Specifically, it is classified as a macrolide. nih.gov

The molecular formula of 1-Oxacycloheptadec-8-en-2-one is C₁₆H₂₈O₂. nih.govnist.govnih.gov Its structure consists of a 17-membered ring containing one oxygen atom within the cyclic structure, thus forming a lactone. A ketone group is located at the second position of the ring, and a carbon-carbon double bond is present at the eighth position. smolecule.com

Table 1: Chemical Properties of 1-Oxacycloheptadec-8-en-2-one

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₈O₂ |

| Molecular Weight | 252.39 g/mol |

| IUPAC Name | (8Z)-1-oxacycloheptadec-8-en-2-one |

This data is compiled from various sources. nih.govnist.govnih.gov

Structural analogues of 1-Oxacycloheptadec-8-en-2-one include other macrocyclic lactones with varying ring sizes and functional group positions. For instance, Oxacycloheptadec-10-en-2-one is a positional isomer where the double bond is located at the tenth position. fragranceconservatory.com Homologues would involve the addition or subtraction of methylene (B1212753) units in the carbon chain, leading to larger or smaller ring sizes. The synthesis of such analogues is an active area of research, often utilizing techniques like ring-closing metathesis to create diverse macrocyclic structures from renewable resources like olive oil. nih.gov

Current Research Landscape and Key Academic Trajectories for 1-Oxacycloheptadec-8-en-2-one

Current research on 1-Oxacycloheptadec-8-en-2-one and related macrocyclic lactones is multifaceted. One significant trajectory involves the exploration of their biological activities, including antimicrobial and potential endocrine-disrupting effects. ncats.iosmolecule.com Studies have shown that ambrette seed oil, which contains a significant amount of this compound, exhibits inhibitory effects on certain bacteria. ncats.io Another major research focus is the development of efficient and sustainable synthetic methods for producing these compounds and their analogues. nih.govbas.bg This includes the use of biocatalysis, such as enzyme-mediated polymerization, to create novel polymers from macrolactones. bas.bg The unique sensory properties of these compounds also continue to drive research in the fragrance and flavor industries. smolecule.comfragranceconservatory.com

Properties

Molecular Formula |

C16H28O2 |

|---|---|

Molecular Weight |

252.39 g/mol |

IUPAC Name |

1-oxacycloheptadec-8-en-2-one |

InChI |

InChI=1S/C16H28O2/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-18-16/h2,4H,1,3,5-15H2 |

InChI Key |

NVIPUOMWGQAOIT-UHFFFAOYSA-N |

SMILES |

C1CCCCOC(=O)CCCCCC=CCCC1 |

Canonical SMILES |

C1CCCCOC(=O)CCCCCC=CCCC1 |

density |

0.949-0.957 |

physical_description |

colourless to slightly yellow liquid with a strong, musk odou |

solubility |

1 ml in 9 ml 80% alcohol (in ethanol) |

Synonyms |

ambrettolide |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathways of 1 Oxacycloheptadec 8 En 2 One

Isolation and Characterization from Botanical Sources

The primary natural source of 1-Oxacycloheptadec-8-en-2-one is the plant kingdom, where it functions as a secondary metabolite. It has been isolated and characterized from several plant species, most notably from ambrette seeds.

Occurrence in Abelmoschus moschatus (Ambrette Seed Oil)

The most well-documented natural source of 1-Oxacycloheptadec-8-en-2-one is the seed oil of Abelmoschus moschatus, commonly known as the ambrette plant. chemicalbull.com The oil extracted from these seeds is a complex mixture of compounds, with (Z)-Oxacycloheptadec-8-en-2-one (Ambrettolide) being one of the principal constituents responsible for its characteristic musk scent. europa.eueuropa.eu

Gas chromatography-mass spectrometry (GC-MS) analyses from various studies have reported differing concentrations of Ambrettolide in ambrette seed oil, which can be influenced by the geographical origin and extraction method. Reported concentrations include 18.1%, 12.96%, and 12.1%. nih.govdntb.gov.ua Alongside Ambrettolide, farnesyl acetate (B1210297) is often the other major component identified in the oil. dntb.gov.ua

Table 1: Reported Concentration of 1-Oxacycloheptadec-8-en-2-one in Abelmoschus moschatus Seed Oil

| Study/Source Reference | Reported Concentration (%) | Major Co-constituent |

| Poma et al. (2019) nih.govresearchgate.net | 18.1 | Not specified |

| Rout et al. (2002) researchgate.net | Not specified | Farnesol (B120207) Acetate |

| Nayak et al. (2015) dntb.gov.ua | 12.96 | Farnesol Acetate (51.45%) |

Isolation Methodologies from Complex Natural Matrices

The extraction of 1-Oxacycloheptadec-8-en-2-one from plant materials is a multi-step process designed to separate the volatile fragrance components from the non-volatile matrix.

Extraction : The initial step typically involves either steam distillation or solvent extraction. chemicalbull.com

Steam Distillation : This is a common method for extracting essential oils from plant material, such as the seeds of Abelmoschus moschatus. Steam passes through the material, vaporizing the volatile compounds, which are then condensed and collected. chemicalbull.com

Solvent Extraction : This method uses organic solvents, such as hexane, to dissolve the essential oil from the plant matrix. Subsequent steps are required to remove the solvent and purify the extract. researchgate.net

Purification and Isolation : The crude extract undergoes further purification to isolate the Ambrettolide. This may involve fractional distillation or crystallization to separate it from other components of the essential oil. chemicalbull.com For instance, natural Ambrettolide can be obtained through the fractionation of ambrette absolute. hermitageoils.com

Analysis and Characterization : Gas chromatography–mass spectrometry (GC-MS) is the definitive analytical technique used to identify and quantify the components of the essential oil. mdpi.com In this method, the sample is vaporized and separated based on the components' chemical properties in a chromatography column. The separated components are then ionized and identified based on their mass-to-charge ratio, allowing for precise structural confirmation and determination of relative abundance. mdpi.comnih.gov

Microbial Production of 1-Oxacycloheptadec-8-en-2-one

Beyond botanical extraction, modern biotechnology offers pathways for producing 1-Oxacycloheptadec-8-en-2-one through microbial processes. This approach presents a sustainable and scalable alternative to sourcing from plants. google.com

Role of Endophytic Fungi (e.g., Trichoderma species) in Production

Endophytic fungi, which live within plant tissues without causing disease, are known to produce a wide array of bioactive secondary metabolites, sometimes including compounds also found in their host plant. nih.govmdpi.comnih.gov While genera like Trichoderma are well-studied for producing a diversity of valuable compounds such as terpenes and polyketides, specific production of 1-Oxacycloheptadec-8-en-2-one by Trichoderma is not prominently documented in scientific literature. nih.govnih.gov

However, research has successfully identified other fungi capable of its biosynthesis. A Chinese patent details a method for producing Ambrettolide from the medicinal fungus Perenniporia robiniophila . google.com This discovery highlights the potential of sourcing this valuable fragrance compound from fungi, which can be cultivated in controlled environments. google.com

Microbial Fermentation Processes for Biosynthesis

Microbial fermentation is a well-established industrial process for producing a wide range of chemical compounds, including organic acids and alcohols. google.comresearchgate.net This technology can be applied to the large-scale production of 1-Oxacycloheptadec-8-en-2-one.

The process described for Perenniporia robiniophila involves artificially culturing the fungus to obtain its mycelium or fructification (fruiting body). google.com The fungal biomass is then subjected to an extraction process using organic solvents (such as petroleum ether or ethyl acetate) to isolate the Ambrettolide. The patent emphasizes that this method, utilizing artificial cultivation and industrial fermentation, overcomes the raw material limitations associated with agricultural sourcing. google.com More affordable "natural" Ambrettolide on the market is often produced using such biotechnological methods rather than direct extraction from ambrette seeds. mbparfums.com

Elucidation of Proposed Biosynthetic Pathways of 1-Oxacycloheptadec-8-en-2-one

The biosynthesis of 1-Oxacycloheptadec-8-en-2-one is understood to proceed via the formation of its precursor acid, ambrettolic acid ((Z)-16-hydroxy-7-hexadecenoic acid), followed by an intramolecular esterification (lactonization) to form the 17-membered ring structure. While the complete enzymatic cascade remains to be fully detailed in scientific literature, the general pathway is believed to follow the established principles of fatty acid synthesis and modification.

The characteristic musky scent of ambrette seeds is primarily attributed to macrocyclic lactones, with ambrettolide being a key constituent. These compounds are typically deposited in the seed coat.

Table 1: Natural Sources of 1-Oxacycloheptadec-8-en-2-one

| Plant Species | Part of Plant |

| Abelmoschus moschatus (Ambrette) | Seeds |

| Angelica sap | Sap |

Abelmoschus moschatus, a member of the Malvaceae family, is a well-documented natural source of ambrettolide. researchgate.net The seeds of this plant, in particular, are known to contain the compound, which contributes significantly to their characteristic aroma. researchgate.net

The biosynthesis of 1-Oxacycloheptadec-8-en-2-one is hypothesized to involve several classes of enzymes, primarily those associated with fatty acid metabolism. The pathway likely begins with the synthesis of a C16 fatty acid, palmitic acid, a common product of fatty acid synthase (FAS) complexes in plants. The formation of ambrettolic acid from palmitic acid would then require a series of enzymatic modifications.

Key Hypothetical Enzymatic Steps:

Desaturation: A specific desaturase enzyme is proposed to introduce a double bond at the Δ7 position of the C16 fatty acid chain, converting palmitic acid to (Z)-hexadec-7-enoic acid. Plant fatty acid desaturases are known to be highly specific in their action, determining the position and stereochemistry of the double bond.

Hydroxylation: A terminal hydroxyl group is introduced at the ω-position (C-16) of the fatty acid chain. This reaction is typically catalyzed by a cytochrome P450-dependent hydroxylase. These enzymes are a large and diverse group known for their role in the functionalization of various secondary metabolites.

Lactonization: The final step is the intramolecular cyclization of ambrettolic acid to form the lactone, 1-Oxacycloheptadec-8-en-2-one. This could be a spontaneous process under certain physiological conditions or, more likely, catalyzed by an esterase or a specific lactone synthase to ensure efficiency and stereospecificity.

While these enzymatic steps are proposed based on known biochemical reactions in plants, specific enzymes responsible for the biosynthesis of ambrettolide in Abelmoschus moschatus have not yet been isolated and characterized.

To definitively elucidate a biosynthetic pathway, precursor incorporation and metabolic labeling studies are essential. These experiments involve feeding isotopically labeled precursors (e.g., with ¹³C or ¹⁴C) to the organism and tracing the label's incorporation into the final product.

As of the current scientific literature, there are no published studies detailing precursor incorporation or metabolic labeling specifically for the biosynthesis of 1-Oxacycloheptadec-8-en-2-one in Abelmoschus moschatus or other natural sources. Such studies would be crucial to confirm the proposed pathway, for instance, by feeding labeled palmitic acid or oleic acid and analyzing the resulting ambrettolide for isotopic enrichment. The absence of this specific research highlights a gap in the understanding of how this valuable fragrance compound is produced in nature.

Molecular and Cellular Biological Activities of 1 Oxacycloheptadec 8 En 2 One

Antimicrobial Spectrum and Mechanistic Studies

1-Oxacycloheptadec-8-en-2-one has demonstrated a range of antimicrobial activities against various microorganisms. These properties are primarily attributed to its presence in certain plant-derived essential oils, notably ambrette seed oil, where it is a major constituent.

Antibacterial Activities against Diverse Bacterial Strains

Research has indicated that ambrette seed oil, which contains a significant percentage of 1-Oxacycloheptadec-8-en-2-one (12.96%), exhibits inhibitory effects against several Gram-positive bacteria. nih.gov Studies have shown satisfactory inhibition of Bacillus subtilis, Staphylococcus aureus, and Enterococcus faecalis at a concentration of 18 mg/ml of the oil. nih.gov The hydrophobic nature of the oil is believed to contribute to its antibacterial action by causing damage to the bacterial cell membrane. nih.gov

However, detailed studies on the specific antibacterial activity of purified 1-Oxacycloheptadec-8-en-2-one against a broader spectrum of bacteria, including Gram-negative strains like Escherichia coli and Salmonella typhi, are not extensively documented in the currently available scientific literature.

Table 1: Antibacterial Activity of Ambrette Seed Oil (containing 1-Oxacycloheptadec-8-en-2-one)

| Bacterial Strain | Activity | Source |

| Bacillus subtilis | Inhibitory effect observed | nih.gov |

| Staphylococcus aureus | Inhibitory effect observed | nih.gov |

| Enterococcus faecalis | Inhibitory effect observed | nih.gov |

Note: Data is based on studies using ambrette seed oil and not the isolated compound.

Antifungal Activities against Fungal Pathogens

While some sources suggest that 1-Oxacycloheptadec-8-en-2-one possesses antifungal properties, specific studies detailing its efficacy against a wide range of fungal pathogens are limited. The compound has been isolated from plants like Zephyranthes candida, but its direct antifungal action has not been fully elucidated in the available research. nih.gov There is a lack of specific data on the activity of 1-Oxacycloheptadec-8-en-2-one against key fungal pathogens such as Aspergillus, Mucor, Fusarium, Alternaria alternata, Candida albicans, and Fusarium oxysporum. Further research is required to determine the minimum inhibitory concentrations (MICs) and the full spectrum of its antifungal potential.

Investigation of Antimicrobial Mechanisms

Furthermore, molecular docking studies have provided theoretical insights into potential enzymatic targets. These computational models suggest that ambrettolide, along with another major component of the oil, farnesol (B120207) acetate (B1210297), has a satisfactory binding energy towards beta-lactamase TEM-72 and dihydrofolate reductase (DHFR). nih.gov This suggests that the antibacterial effect may also be due to the inhibition of these crucial bacterial enzymes. However, these findings are based on computational predictions and require experimental validation to confirm the precise enzymatic targets and the role of oxidative stress induction.

Antitumor and Cytotoxic Effects at the Cellular Level

The potential of 1-Oxacycloheptadec-8-en-2-one as an antitumor agent has not been extensively investigated.

In vitro Cytotoxicity against Established Cancer Cell Lines

There is currently no scientific evidence available from the reviewed literature to suggest that 1-Oxacycloheptadec-8-en-2-one exhibits in vitro cytotoxicity against HL-60 leukemia cells. Studies focusing on the cytotoxic effects of this specific compound on this cancer cell line are absent.

Cellular Mechanisms of Growth Inhibition and Apoptosis Induction

Current scientific literature accessible through targeted searches does not provide specific studies detailing the cellular mechanisms of growth inhibition or apoptosis induction directly mediated by 1-Oxacycloheptadec-8-en-2-one. While some macrocyclic musk compounds are noted for broad biological activities, including effects that could lead to miscarriage, specific data on ambrettolide's role in cell cycle arrest or the initiation of programmed cell death pathways is not extensively documented. nih.gov Research on other natural compounds has demonstrated various mechanisms for inducing apoptosis, such as the activation of caspase pathways, generation of reactive oxygen species (ROS), and disruption of the mitochondrial membrane potential, but these have not been directly attributed to 1-Oxacycloheptadec-8-en-2-one. nih.govnih.gov

Receptor Interactions and Signal Transduction Modulation

1-Oxacycloheptadec-8-en-2-one, a macrocyclic musk, is perceived through its interaction with specific olfactory receptors (ORs) located on the surface of olfactory receptor neurons. uniba.it Research has identified two human olfactory receptors, OR5AN1 and OR1A1, that are activated by musk-smelling compounds, including ambrettolide. nih.gov

The binding and activation process is a complex interaction that goes beyond simple 'lock and key' models. researchgate.net For these musk receptors, the carbonyl group of the lactone ring, as found in 1-Oxacycloheptadec-8-en-2-one, is crucial for the ligand-receptor interaction. nih.gov The binding of the odorant molecule to the receptor is stabilized by a combination of forces. Studies on related musk compounds binding to OR1A1 show that hydrophobic and nonpolar interactions contribute significantly (approximately 77%) to the binding affinity, with hydrogen bonding also playing a key role (approximately 13%). nih.gov Specifically, the interaction can involve hydrogen bonds with key amino acid residues, such as Tyrosine, within the transmembrane helices of the receptor. nih.gov Upon binding, the receptor undergoes a conformational change, which initiates the intracellular signaling cascade. khanacademy.org

Table 1: Olfactory Receptor Interaction with Musk Compounds

| Receptor | Key Interacting Residues (in related musks) | Type of Interaction | Importance of Functional Group |

| OR5AN1 | Tyrosine-260 (H-bonding) | Hydrogen Bonding, Hydrophobic | Carbonyl group is critical for interaction. nih.gov |

| OR1A1 | Tyrosine-258 (H-bonding), Tyrosine-251, Phenylalanine-206 | Hydrogen Bonding, Hydrophobic | Carbonyl group is critical for interaction. nih.gov |

Olfactory receptors, including OR5AN1 and OR1A1, are members of the G-protein coupled receptor (GPCR) superfamily. nih.govkhanacademy.orgnih.gov These receptors are characterized by their structure, which consists of a single polypeptide chain that spans the cell membrane seven times. youtube.com The perception of smell initiated by 1-Oxacycloheptadec-8-en-2-one is mediated through a GPCR signaling pathway.

The process begins when the odorant molecule binds to the GPCR on the outside of the cell. youtube.com This binding event triggers a conformational change in the receptor, which in turn activates a heterotrimeric G-protein (composed of α, β, and γ subunits) attached to the receptor's intracellular domain. nih.govyoutube.com Specifically, the activated receptor promotes the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. youtube.com

The GTP-bound Gα subunit then dissociates from the βγ complex and the receptor. nih.gov This activated Gα subunit, often the specific type Gαolf in olfactory neurons, moves along the membrane to activate an effector enzyme, adenylyl cyclase. uniba.ityoutube.com Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP). youtube.com The subsequent increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated ion channels, resulting in the generation of an electrical signal that is transmitted to the brain and perceived as a scent. uniba.it

Enzyme Modulation and Metabolic Pathway Interactions

1-Oxacycloheptadec-8-en-2-one (Ambrettolide) has been identified as an inhibitor of Arachidonate 5-lipoxygenase (5-LOX). The 5-LOX enzyme is a key player in the inflammatory process, as it initiates the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. nih.govnih.gov

The specific metabolic pathways for 1-Oxacycloheptadec-8-en-2-one in biological systems such as mammals are not extensively detailed in the scientific literature. However, it is known that the compound is considered "inherently biodegradable," which indicates its susceptibility to breakdown by microorganisms. givaudan.com

In general, foreign compounds (xenobiotics) like 1-Oxacycloheptadec-8-en-2-one undergo biotransformation to render them more polar and easier to eliminate from the body. nih.gov This process typically occurs in two phases. Phase I metabolism, often carried out by cytochrome P450 (CYP) enzymes, introduces or exposes functional groups through reactions like oxidation, reduction, or hydrolysis. nih.gov Phase II metabolism involves conjugation reactions, where an endogenous molecule is added to the compound to further increase its water solubility for excretion. While most biotransformations lead to inactive metabolites, some can result in metabolites that are also biologically active. nih.gov Microbial transformation is also a recognized method for metabolizing xenobiotics and can sometimes mimic mammalian metabolism. nih.gov Given its status as a biodegradable substance, it is likely that 1-Oxacycloheptadec-8-en-2-one is metabolized through one or more of these general pathways, though the specific enzymes and resulting metabolites have yet to be fully characterized.

Computational and Theoretical Chemistry Studies of 1 Oxacycloheptadec 8 En 2 One

Molecular Docking Simulations with Defined Biological Targets (e.g., Glucocorticoid receptor, Topoisomerase IV, β-lactamases like SHV-2 and TEM-72)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and mode of action of a ligand with a protein target.

Glucocorticoid Receptor (GR): In one in silico study, the (8Z)-isomer of 1-Oxacycloheptadec-8-en-2-one was investigated for its binding affinity towards the Glucocorticoid receptor (Gr), a target for anti-inflammatory and antiasthmatic drugs. innovareacademics.in The study compared its docking score to the standard drug Dexamethasone. While the compound's affinity was less than that of the standard, it demonstrated a notable interaction with the receptor. innovareacademics.in

Table 1: Molecular Docking Scores against Glucocorticoid Receptor (Gr) This table presents the binding affinity of selected compounds against the Glucocorticoid receptor as reported in the study.

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Oxacycloheptadec-8-en-2-one, (8Z)- | Not explicitly stated, but compared to the standard |

| Dexamethasone (Standard) | -7.1 |

| Cholesta-5,7,9-(11)-trien-3-ol,4,4-dimethyl, (3á) | -6.8 |

| Lanosta-7,9-(11),20-triene-3α, 18-diol, diacetate | -6.9 |

Source: Soorya R. et al., 2017. innovareacademics.in

Topoisomerase IV and β-lactamases (SHV-2 and TEM-72): Bacterial enzymes like Topoisomerase IV, which is involved in DNA replication, and β-lactamases, which confer resistance to β-lactam antibiotics, are crucial targets for antibacterial drug discovery. nih.gov The β-lactamases TEM-72 and SHV-2 are clinically significant enzymes that provide resistance against many common antibiotics. nih.govplos.org

Molecular docking studies have been conducted on the major constituents of plant extracts containing 1-Oxacycloheptadec-8-en-2-one (Ambrettolide). nih.govresearchgate.netresearchgate.net One study specifically identified that Ambrettolide had a satisfactory binding energy towards the β-lactamase TEM-72. researchgate.net In a related study, other compounds from an extract containing Oxacycloheptadec-8-en-2-one were docked against Topoisomerase IV, SHV-2, and TEM-72, demonstrating the utility of this approach for identifying potential inhibitors. nih.govresearchgate.net

Table 2: Binding Energies from Docking of Plant Extract Components with Bacterial Targets This table shows the binding energies of major compounds identified in an extract containing 1-Oxacycloheptadec-8-en-2-one against various bacterial enzyme targets.

| Compound | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| Farnesol (B120207) acetate (B1210297) | Topoisomerase IV | -5.19 |

| Farnesol acetate | SHV-2 | -4.27 |

| Benzoic acid-4-ethoxy-ethyl ester | TEM-72 | -4.35 |

| Ambrettolide (1-Oxacycloheptadec-8-en-2-one) | TEM-72 | Satisfactory binding energy reported |

Source: Muthusamy et al., 2018 nih.govresearchgate.net; Rajeswari et al., 2015. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgdergipark.org.tr By establishing a relationship in the form of Activity = f(physicochemical properties and/or structural properties), QSAR can be used to predict the activity of new, untested chemicals. wikipedia.org This method is a cornerstone of computer-aided drug design, helping to prioritize the synthesis and testing of the most promising compounds. dergipark.org.trmdpi.com

Despite the utility of QSAR in modern drug discovery, a review of the available literature did not identify any specific QSAR models developed for or including 1-Oxacycloheptadec-8-en-2-one to predict its biological activities.

Conformational Analysis and Molecular Dynamics Simulations of 1-Oxacycloheptadec-8-en-2-one

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a large, flexible molecule like 1-Oxacycloheptadec-8-en-2-one, with its 17-membered ring, understanding its accessible conformations is key to comprehending its interaction with biological receptors.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. arxiv.org MD provides detailed information on the fluctuations and conformational changes of a molecule, offering a dynamic view of its behavior that static models cannot capture. plos.orgarxiv.org Such simulations would be particularly insightful for 1-Oxacycloheptadec-8-en-2-one, revealing how its macrocyclic structure behaves in different environments and how it might adapt its shape to fit into a binding site.

However, specific studies detailing a comprehensive conformational analysis or molecular dynamics simulation focused solely on 1-Oxacycloheptadec-8-en-2-one were not found in the reviewed literature.

In silico Prediction of Pharmacokinetic and ADME Properties (e.g., Blood-Brain Barrier permeability)

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a critical step in early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.govbiomedicinej.comnih.gov One of the most challenging properties to predict is the ability of a compound to cross the Blood-Brain Barrier (BBB), a highly selective barrier that protects the central nervous system. frontiersin.orgarxiv.org

Computational models for predicting BBB permeability often rely on calculating various molecular descriptors, such as molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond counts. nih.govfrontiersin.org A key finding from an in silico study reported that Oxacycloheptadec-8-en-2-one, (8Z)- passed the Blood-Brain Barrier (BBB) filter during a drug-likeness assessment, suggesting it has physicochemical properties consistent with compounds that can access the central nervous system. innovareacademics.in

Table 3: Predicted Physicochemical Properties of 1-Oxacycloheptadec-8-en-2-one Relevant to ADME This table summarizes key computed properties of the compound that are often used in ADME and BBB permeability prediction models.

| Property | Value | Significance in ADME/BBB Prediction |

|---|---|---|

| Molecular Formula | C₁₆H₂₈O₂ | Provides the atomic composition. nih.gov |

| Molecular Weight | 252.39 g/mol | Lower molecular weight (<400-500 Da) is often favored for BBB penetration. arxiv.org |

| XLogP3-AA | 5.5 | A measure of lipophilicity; high values can aid membrane crossing but may also increase metabolic clearance. nih.gov |

| Hydrogen Bond Donor Count | 0 | A low number of hydrogen bond donors (< 5) is generally preferred for good permeability. nih.gov |

| Hydrogen Bond Acceptor Count | 2 | A low number of hydrogen bond acceptors (< 10) is generally preferred for good permeability. nih.gov |

| Polar Surface Area (PSA) | 26.3 Ų | Low PSA (< 70-90 Ų) is strongly correlated with good BBB penetration. frontiersin.org |

Source: PubChem CID 31267. nih.gov

Theoretical Calculations of Spectroscopic Properties and Reactivity

Quantum chemistry methods, particularly Density Functional Theory (DFT), are used to perform theoretical calculations that can predict a molecule's spectroscopic properties and electronic structure. researchgate.netscirp.org These calculations can provide theoretical infrared (IR), Raman, and UV-visible spectra, which can be compared with experimental data to confirm a molecule's structure. scielo.org.za

Furthermore, DFT is used to calculate reactivity descriptors based on the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netscielo.org.za A smaller energy gap generally implies higher reactivity, suggesting the molecule is more prone to react with other species, such as biological enzymes or proteins. researchgate.net

While experimental spectroscopic data (such as mass spectra) for 1-Oxacycloheptadec-8-en-2-one are available, a search of the literature did not yield any studies that have published detailed theoretical calculations of its spectroscopic properties or reactivity descriptors using DFT or similar methods. nih.govnist.gov

Advanced Analytical and Characterization Methodologies for 1 Oxacycloheptadec 8 En 2 One

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is fundamental to the analysis of 1-Oxacycloheptadec-8-en-2-one, enabling its separation from complex sample matrices for subsequent identification and quantification. Gas and liquid chromatography, particularly when coupled with mass spectrometry, provide the high resolution and sensitivity required for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-Oxacycloheptadec-8-en-2-one. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

The retention of 1-Oxacycloheptadec-8-en-2-one is often characterized by its Kovats Retention Index (RI), which normalizes retention times relative to a series of n-alkane standards. This allows for inter-laboratory comparison of data. For the (8Z)-isomer, experimental retention indices have been determined on various stationary phases, demonstrating its suitability for GC analysis. nih.govnist.govnist.gov For instance, the compound has been identified in studies of plant-derived materials and as part of the metabolic profiling of organisms. plantarchives.orgmurdoch.edu.au The NIST Mass Spectrometry Data Center provides reference mass spectra for the (8Z)-isomer, which serves as a crucial tool for its unambiguous identification in complex mixtures. nist.govnist.gov

Table 1: Experimental Kovats Retention Indices for (8Z)-1-Oxacycloheptadec-8-en-2-one

| Stationary Phase Type | Retention Index (RI) | Reference |

|---|---|---|

| Standard Non-Polar | 1925, 1927.5, 1936 | nih.gov |

| Standard Polar | 2475 | nih.govnist.gov |

For targeted analysis and for compounds that may have thermal lability, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an indispensable tool. While specific applications for 1-Oxacycloheptadec-8-en-2-one are less documented than for other macrocyclic lactones used as veterinary drugs, the technique is highly applicable. rsc.org

The PubChem database contains specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data for (8Z)-1-Oxacycloheptadec-8-en-2-one. nih.gov This data was acquired using a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) instrument, which provides high mass accuracy and resolution. The analysis identified the protonated molecule [M+H]⁺ at a precursor m/z of 253.2162. Subsequent fragmentation (MS2) produced a characteristic pattern of product ions, which can be used for highly selective and sensitive quantification in multiple-reaction monitoring (MRM) assays. nih.gov

Table 2: LC-MS/MS Parameters for (8Z)-1-Oxacycloheptadec-8-en-2-one

| Parameter | Value |

|---|---|

| Instrument Type | LC-ESI-QTOF |

| Ionization Mode | Positive (ESI) |

| Precursor Ion [M+H]⁺ (m/z) | 253.2162 |

| Column | Acclaim RSLC C18 (2.2µm, 2.1x100mm) |

| Retention Time | 11.185 min |

| Top 5 Product Ion Peaks (m/z) | |

| 1 | 137.0942 |

| 2 | 233.188 |

| 3 | 181.1207 |

| 4 | 133.0992 |

| 5 | 121.1012 |

Data sourced from PubChem CID 5365703. nih.gov

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are essential for the de novo structural elucidation of 1-Oxacycloheptadec-8-en-2-one and for confirming its identity. NMR, IR, and UV-Vis spectroscopy each provide complementary information about the molecule's carbon-hydrogen framework, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of organic molecules. It provides information on the connectivity and chemical environment of individual atoms.

¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For (8Z)-1-Oxacycloheptadec-8-en-2-one, the key signals are the olefinic protons of the double bond, the protons on the carbon adjacent to the ester oxygen (α-to-oxygen), and the protons on the carbon adjacent to the carbonyl group (α-to-carbonyl). A patent describing the synthesis of this compound reports characteristic signals at approximately 5.3 ppm for the two olefinic protons (-CH=CH-), a triplet at 4.13 ppm for the two protons on the carbon attached to the ester oxygen (-CH₂-O-), and a triplet at 2.32 ppm for the protons alpha to the carbonyl group (-CH₂-C=O). googleapis.com

¹³C NMR: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum for (8Z)-1-Oxacycloheptadec-8-en-2-one shows distinct signals for the carbonyl carbon, the two olefinic carbons, the carbon attached to the ester oxygen, and the numerous methylene (B1212753) (-CH₂-) carbons in the large ring. googleapis.com The carbonyl carbon (C=O) appears furthest downfield at 173.71 ppm, while the olefinic carbons (-C=C-) are found around 130 ppm. googleapis.com The carbon attached to the ester oxygen (-C-O) is observed at 63.51 ppm. googleapis.com The remaining aliphatic carbons appear in the upfield region of the spectrum. googleapis.com

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm the structure. A COSY spectrum would show correlations between coupled protons, for instance, confirming the connectivity of the protons across the double bond and along the aliphatic chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹H and ¹³C spectra.

Table 3: NMR Spectral Data for (8Z)-1-Oxacycloheptadec-8-en-2-one in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Type | Assignment |

|---|---|---|---|

| ¹H | ~5.3 | multiplet | -CH=CH- |

| ¹H | 4.13 (J = 6 Hz) | triplet | -CH₂-O- |

| ¹H | 2.32 (J = 7 Hz) | triplet | -CH₂-C(O)- |

| ¹³C | 173.71 | singlet | -C=O (Ester Carbonyl) |

| ¹³C | 130.04 | doublet | -CH=CH- (Olefinic) |

| ¹³C | 129.88 | doublet | -CH=CH- (Olefinic) |

| ¹³C | 63.51 | triplet | -CH₂-O- |

| ¹³C | 34.37 - 25.13 | multiple signals | Aliphatic -CH₂- |

Data sourced from Patent WO 1999/021845 A1. googleapis.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 1-Oxacycloheptadec-8-en-2-one is characterized by strong absorptions corresponding to its ester and alkene groups.

A key feature is the intense carbonyl (C=O) stretching vibration of the large-ring lactone (ester), which is reported at 1740 cm⁻¹. The presence of the cis-disubstituted double bond (C=C) gives rise to a characteristic C-H out-of-plane bending vibration reported at 694 cm⁻¹, as well as a C=C stretching vibration expected around 1650 cm⁻¹. The C-O stretching vibrations of the ester group typically appear in the 1250-1100 cm⁻¹ region. Finally, C-H stretching vibrations from the numerous sp³-hybridized carbons of the macrocycle appear as strong bands just below 3000 cm⁻¹.

Table 4: Characteristic Infrared Absorption Bands for 1-Oxacycloheptadec-8-en-2-one

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| ~3020 | C-H Stretch (sp²) | Olefinic C-H | Inferred |

| 2920, 2850 | C-H Stretch (sp³) | Aliphatic C-H | |

| 1740 | C=O Stretch | Ester (Lactone) | |

| ~1650 | C=C Stretch | Alkene | Inferred |

| 1242 - 1115 | C-O Stretch | Ester | |

| 694 | =C-H Bend | cis-Alkene |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and conjugated systems. The chromophores present in 1-Oxacycloheptadec-8-en-2-one are the ester carbonyl group and the isolated carbon-carbon double bond.

The ester group exhibits a weak n→π* transition around 205-215 nm, which is typically of low intensity. The isolated C=C double bond has a π→π* transition that occurs below 200 nm. Because these absorptions fall outside the standard analytical range of UV-Vis spectroscopy (200-800 nm) and are weak, the compound is effectively transparent in this region. Consequently, UV-Vis spectroscopy is of limited utility for the routine characterization or quantification of 1-Oxacycloheptadec-8-en-2-one.

Emerging Research Areas and Non Clinical Applications of 1 Oxacycloheptadec 8 En 2 One

Role in Chemical Ecology and Inter-species Chemical Communication

1-Oxacycloheptadec-8-en-2-one, also known as Ambrettolide, plays a role in the chemical communication between species. For instance, it has been identified as a volatile compound in the sternal gland secretion of the mandrill, a primate that uses scent to mark its environment. oup.com The structure of this macrocyclic lactone is very similar to the best ligands found for a pheromone-carrier protein in primates, suggesting its potential role as a pheromone. oup.com This aligns with the broader understanding that many organisms use chemical signals for communication.

In the plant kingdom, secondary metabolites, a broad category that includes macrocyclic lactones, are crucial for defense against herbivores and pathogens. These compounds can be toxic or act as repellents. For example, the essential oil of Alluaudia procera contains (Z)-oxacycloheptadec-8-en-2-one as a major component, which is believed to contribute to the plant's defense mechanisms. mdpi.commdpi.com The presence of such macrolides may protect the plant from microorganisms. mdpi.com Plants emit a diverse array of volatile organic compounds (VOCs), including terpenes and other secondary metabolites, to defend against herbivorous arthropods. scielo.org.pe

Furthermore, this compound has been identified in the fermentation starter for Wuliangye Baijiu, a traditional Chinese liquor, where it contributes to the unique flavor profile. frontiersin.org This suggests a role in microbial interactions, as the metabolic activities of different microorganisms shape the final composition of the product. frontiersin.org

Environmental Fate and Bioremediation Potential of Related Macrocycles

The environmental fate of macrocyclic lactones, the chemical class to which 1-oxacycloheptadec-8-en-2-one belongs, is an area of active research. While some synthetic musks, like certain polycyclic musks, are resistant to biodegradation, macrocyclic musks are generally considered to be more easily degradable. researchgate.netospar.org However, the environmental impact of macrocyclic lactones is still a concern, particularly their effects on invertebrates. nih.govsemanticscholar.org

Studies on the environmental fate of veterinary parasiticides, which include many macrocyclic lactones, have shown that these compounds can persist in the environment and have toxic effects on non-target organisms, especially aquatic invertebrates. nih.govapvma.gov.auresearchgate.net For example, ivermectin, a widely used macrocyclic lactone, is excreted in the feces of treated animals and can be toxic to dung-dwelling insects. apvma.gov.au

Bioremediation strategies are being explored to mitigate the environmental impact of synthetic musks. Research has shown that white rot fungi, sometimes in combination with phytoremediation (the use of plants to clean up pollutants), can effectively degrade synthetic musk compounds like Galaxolide and Tonalide in soil. researchgate.net For instance, the fungus Pleurotus ostreatus has demonstrated significant removal of these compounds. researchgate.net The combination of fungal and plant-based remediation appears to be a promising approach for reducing the environmental load of these persistent chemicals. researchgate.net

Utilization as a Chemical Probe for Investigating Biological Pathways and Receptors

Due to its specific interaction with biological systems, 1-Oxacycloheptadec-8-en-2-one and related macrocyclic lactones are valuable tools for scientific investigation. It is used as a model compound in the study of macrocyclic lactones, helping researchers to understand the reactivity and properties of similar molecules.

In olfactory research, its distinct musky aroma makes it a subject of interest for studying how the sense of smell works. The compound activates specific G-protein coupled receptors in the nasal cavity, initiating a signal transduction pathway that results in the perception of its scent. This interaction with olfactory receptors is a key area of study to understand human sensory responses.

Furthermore, in silico studies have identified 1-Oxacycloheptadec-8-en-2-one as a potential inhibitor of monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters. researchgate.net This suggests its potential as a chemical probe to investigate neurological pathways and the development of new therapeutic agents. researchgate.net Research has also shown that it may interact with other biological receptors and enzymes, and investigations into its metabolic pathways indicate it can be transformed within biological systems. smolecule.com

Development of Novel Materials and Functional Compounds Based on 1-Oxacycloheptadec-8-en-2-one Scaffold

The unique 17-membered ring structure of 1-Oxacycloheptadec-8-en-2-one serves as a scaffold for the development of new materials and functional compounds. Its chemical structure, featuring a lactone group and a double bond, allows for various chemical modifications, such as hydrogenation, oxidation, and esterification. smolecule.com These reactions can alter the compound's properties, leading to new applications.

In the fragrance industry, its stability and low volatility make it a valuable component in perfumes and other scented products. smolecule.comontosight.ai It is often used as a fixative to prolong the scent of other fragrance components. ontosight.aismolecule.com The synthesis of this and other macrocyclic musks is an active area of research, with efforts to develop more efficient and sustainable methods, including biotechnological approaches like microbial fermentation. smolecule.com

The study of its structure-activity relationship in olfaction can guide the design of new fragrance molecules with specific scent profiles. By understanding how modifications to the macrocyclic ring affect its interaction with olfactory receptors, chemists can create novel aroma compounds.

Academic Contributions to Olfactory Science and Aroma Chemistry Research

1-Oxacycloheptadec-8-en-2-one has made significant contributions to the fields of olfactory science and aroma chemistry. Its distinct and pleasant musky odor has made it a key molecule for research into how humans perceive scents. perfumerflavorist.com

Understanding its Contribution to Complex Odor Profiles

The compound's presence in natural sources, such as ambrette seeds and the essential oil of certain plants, provides a basis for studying the composition of natural fragrances and flavors. mdpi.comncats.io For example, its identification in the volatile profile of oriental melons has contributed to understanding the chemical basis of fruit aroma. peerj.com

Research into Olfactory Receptor Deorphanization and Specificity

The interaction of 1-Oxacycloheptadec-8-en-2-one with olfactory receptors is a key area of research. smolecule.comsmolecule.com Olfactory receptors are a large family of proteins, and many of them are "orphan" receptors, meaning their specific odorant ligands are unknown. This compound can be used as a tool to "deorphanize" these receptors by testing its ability to activate them.

Studies on how this and similar molecules bind to olfactory receptors provide insights into the specificity of these receptors. Research on the evolution of olfactory receptors in different species has shown that changes in a single amino acid in the receptor's binding pocket can dramatically alter its specificity for different odorants. elifesciences.org Understanding the molecular basis of this specificity is a fundamental goal of olfactory science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.